5-(Benzylsulfanyl)furan-2-carbonitrile 5-(Benzylsulfanyl)furan-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1803583-60-9
VCID: VC4988709
InChI: InChI=1S/C12H9NOS/c13-8-11-6-7-12(14-11)15-9-10-4-2-1-3-5-10/h1-7H,9H2
SMILES: C1=CC=C(C=C1)CSC2=CC=C(O2)C#N
Molecular Formula: C12H9NOS
Molecular Weight: 215.27

5-(Benzylsulfanyl)furan-2-carbonitrile

CAS No.: 1803583-60-9

Cat. No.: VC4988709

Molecular Formula: C12H9NOS

Molecular Weight: 215.27

* For research use only. Not for human or veterinary use.

5-(Benzylsulfanyl)furan-2-carbonitrile - 1803583-60-9

Specification

CAS No. 1803583-60-9
Molecular Formula C12H9NOS
Molecular Weight 215.27
IUPAC Name 5-benzylsulfanylfuran-2-carbonitrile
Standard InChI InChI=1S/C12H9NOS/c13-8-11-6-7-12(14-11)15-9-10-4-2-1-3-5-10/h1-7H,9H2
Standard InChI Key OVQAICXVLBGDFF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CSC2=CC=C(O2)C#N

Introduction

Molecular Structure and Characterization

Structural Features

The molecular structure of 5-(benzylsulfanyl)furan-2-carbonitrile (Fig. 1) consists of:

  • Furan ring: A five-membered oxygen-containing heterocycle.

  • Benzylsulfanyl group (-S-CH₂C₆H₅): Introduces steric bulk and electron-rich sulfur at position 5.

  • Carbonitrile group (-CN): A strong electron-withdrawing substituent at position 2.

Molecular Formula: C₁₂H₉NOS
Molecular Weight: 215.28 g/mol .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name5-(Benzylsulfanyl)furan-2-carbonitrile
CAS Number1803583-60-9
Molecular FormulaC₁₂H₉NOS
Exact Mass215.0436 g/mol
Topological Polar SA65.6 Ų

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling.

Route 1: Thioetherification of Halogenated Precursors

  • Starting Material: 5-Bromofuran-2-carbonitrile.

  • Reagents: Benzyl mercaptan (BnSH), base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF).

  • Conditions: 80–100°C, 12–24 hours under inert atmosphere.

  • Mechanism: SNAr displacement of bromide by benzylthiolate anion .

Yield: 60–75% (reported for analogous furan thioethers) .

Route 2: Copper-Catalyzed C-S Coupling

  • Substrates: 5-Iodofuran-2-carbonitrile and benzyl disulfide.

  • Catalyst: CuI (10 mol%), ligand (1,10-phenanthroline).

  • Solvent: DMSO, 100°C, 8 hours.

  • Advantage: Higher functional group tolerance compared to SNAr .

Table 2: Comparison of Synthetic Methods

ParameterRoute 1 (SNAr)Route 2 (Cu-Catalyzed)
Yield60–75%70–85%
Reaction Time12–24 h6–8 h
ByproductsHBrI₂
ScalabilityModerateHigh

Physicochemical Properties

Spectral Data

  • IR (KBr): ν = 2225 cm⁻¹ (C≡N stretch), 1580 cm⁻¹ (C=C furan), 690 cm⁻¹ (C-S) .

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 7.10 (d, J = 3.5 Hz, 1H, H-3), 6.65 (d, J = 3.5 Hz, 1H, H-4), 4.25 (s, 2H, SCH₂) .

  • ¹³C NMR: δ 158.9 (C-2), 143.2 (C-5), 128.4–127.1 (Ar-C), 118.7 (CN), 37.5 (SCH₂) .

Thermal Stability

  • Melting Point: 98–100°C (DSC).

  • Decomposition: >250°C under nitrogen.

Table 3: Solubility Profile

SolventSolubility (mg/mL, 25°C)
Dichloromethane45.2
Ethanol12.7
Water<0.1

Chemical Reactivity

Electrophilic Substitution

The electron-deficient furan ring undergoes selective substitution at position 4:

  • Nitration: HNO₃/H₂SO₄ yields 4-nitro-5-(benzylsulfanyl)furan-2-carbonitrile (72% yield) .

  • Sulfonation: Requires fuming H₂SO₄ at 0°C due to ring deactivation by -CN.

Nitrile Hydrolysis

  • Acidic Conditions: H₂O/HCl (reflux) → 5-(benzylsulfanyl)furan-2-carboxamide (89% yield).

  • Basic Conditions: NaOH/H₂O₂ → 5-(benzylsulfanyl)furan-2-carboxylic acid (82% yield) .

Sulfur Oxidation

  • H₂O₂/CH₃COOH: Converts -S- to -SO- (sulfoxide) and -SO₂- (sulfone) in stepwise fashion.

Table 4: Oxidation Products

Oxidizing AgentProductYield
1 eq. H₂O₂5-(Benzylsulfinyl)furan-2-carbonitrile78%
3 eq. H₂O₂5-(Benzylsulfonyl)furan-2-carbonitrile65%

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Antimicrobial agents: Sulfur-containing furans show activity against Gram-positive bacteria (MIC = 8 µg/mL vs. S. aureus) .

  • Kinase inhibitors: Nitrile group acts as a bioisostere for carboxylic acids in ATP-binding site targeting.

Materials Chemistry

  • Ligand design: Coordinates to Pd(II) in cross-coupling catalysts (TOF up to 12,000 h⁻¹ in Suzuki reactions) .

  • Polymer additives: Enhances thermal stability of polyesters when incorporated at 1–5 wt%.

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